molecular formula C8H10N2O3S B1682645 Sulfacetamide CAS No. 144-80-9

Sulfacetamide

Cat. No. B1682645
CAS RN: 144-80-9
M. Wt: 214.24 g/mol
InChI Key: SKIVFJLNDNKQPD-UHFFFAOYSA-N
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Description

Sulfacetamide is a sulfonamide antibiotic . It is used as a cream to treat skin infections and as eye drops to treat eye infections . On the skin, it is used to treat acne and seborrheic dermatitis . It can also be used orally to treat urinary tract infections .


Synthesis Analysis

Sulfacetamide has been synthesized through various methods. Some studies have focused on the synthesis of sulfacetamide-based hydroxytriazenes . Other research has compared the synthesis of sodium sulfacetamide by reflux and ultrasonic irradiation methods . Prodrugs of sulfacetamide have also been synthesized and characterized .


Molecular Structure Analysis

Sulfacetamide is a sulfonamide that is sulfanilamide acylated on the sulfonamide nitrogen . It is a substituted aniline and a N-sulfonylcarboxamide . The molecular formula of sulfacetamide is C8H10N2O3S . Its molecular weight is 214.24 g/mol .


Chemical Reactions Analysis

Sulfacetamide is stable under normal temperatures and pressures. No dangerous reactions occur under known conditions of normal use .


Physical And Chemical Properties Analysis

Sulfacetamide is an odorless, white, crystalline powder with a bitter taste . It is freely soluble in water, sparingly soluble in alcohol, while practically insoluble in benzene, in chloroform, and in ether .

Scientific Research Applications

Medicinally Privileged Sultams

Sulfacetamide falls under the broader category of sulfonamides, which have been the subject of extensive research due to their wide range of medicinal activities. Sultams, sulfur analogs of lactams, exhibit broad medicinal activity, with sulfacetamide being one of the few commercially available sultam drugs. The presence of two oxygens on sulfur in sultam motifs serves as a better hydrogen bond acceptor than lactam scaffolds, highlighting the potential for in-depth research on sultam derivatives for drug development (Okwuchukwu & Bandyopadhyay, 2020).

Metal Sulphide Precipitation in Environmental Applications

The research on metal sulphide precipitation, including sulfacetamide, has shown significant implications for environmental remediation processes such as Acid Mine Drainage (AMD) treatment. The review discusses the fundamental and applied studies on metal sulphide precipitation, focusing on mechanisms, reaction kinetics, and applications to effluent treatment processes (Lewis, 2010).

Advances in Metal Sulfides for Renewable Energy

Metal sulfides, including compounds related to sulfacetamide, have been investigated for their potential in renewable energy applications. The review highlights the controlled fabrication of metal sulfides and their applications in electrocatalytic hydrogen generation, photocatalytic hydrogen generation, and photoelectrochemical water splitting. This research underscores the importance of developing low-cost, high-quality metal sulfides for future energy materials (Chandrasekaran et al., 2019).

Environmental Impact of Sulfonamides

The environmental presence of sulfonamides, including sulfacetamide, primarily derived from agricultural activities, poses potential hazards to human health. This review emphasizes the need for administrative actions to mitigate the risks associated with their environmental presence, suggesting the global impact of sulfonamides on microbial populations and human health (Baran et al., 2011).

Sulfidation of Iron-Based Materials for Water Treatment

The review on sulfidation of iron-based materials, including aspects related to sulfacetamide, outlines the enhanced effectiveness of these materials in water treatment and groundwater remediation when modified with sulfur. This process demonstrates significant improvements in dechlorination rates and the suppression of hydrogen production, indicating a potential for increased efficiency in contaminant removal (Fan et al., 2017).

Safety And Hazards

Sulfacetamide is contraindicated in persons with known or suspected hypersensitivity to any of the ingredients of the product . This product is not to be used by patients with kidney disease . Sulfonamides are known to cause Stevens-Johnson syndrome in hypersensitive individuals . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray of Sulfacetamide .

properties

IUPAC Name

N-(4-aminophenyl)sulfonylacetamide
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InChI

InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)
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InChI Key

SKIVFJLNDNKQPD-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
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Molecular Formula

C8H10N2O3S
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Related CAS

127-56-0 (mono-hydrochloride salt, anhydrous)
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DSSTOX Substance ID

DTXSID8026060
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Molecular Weight

214.24 g/mol
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Physical Description

Sulfacetamide is a white powder. (NTP, 1992), Solid
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Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L
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Mechanism of Action

Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
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Product Name

Sulfacetamide

CAS RN

144-80-9
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Melting Point

360 to 363 °F (NTP, 1992), 183 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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